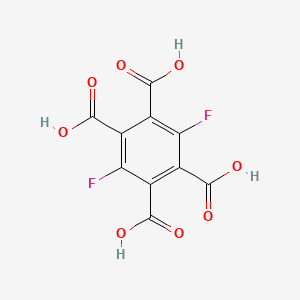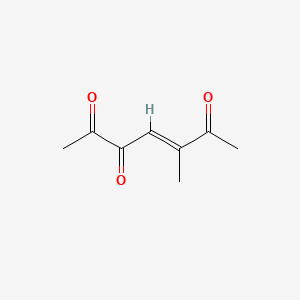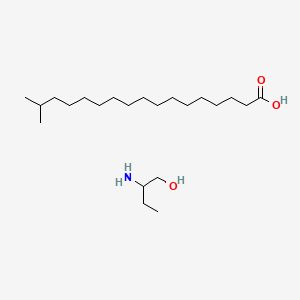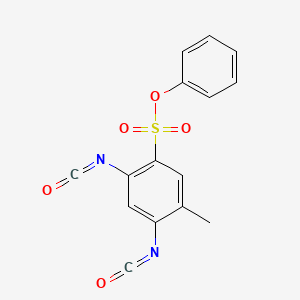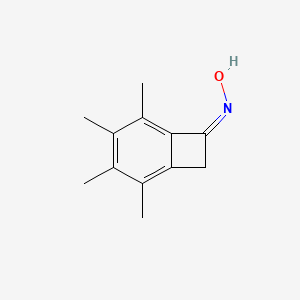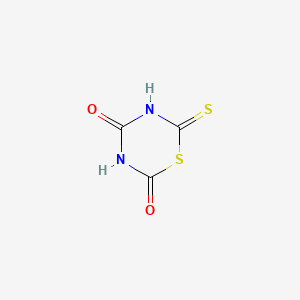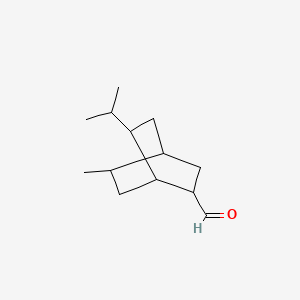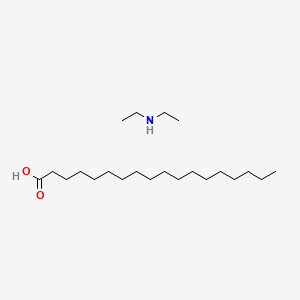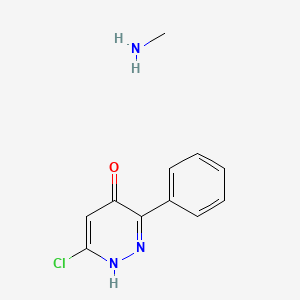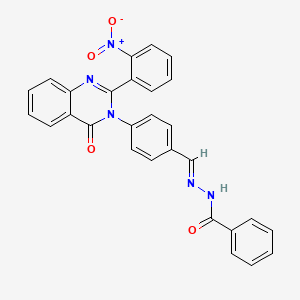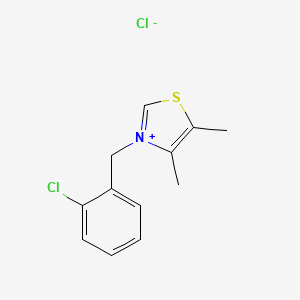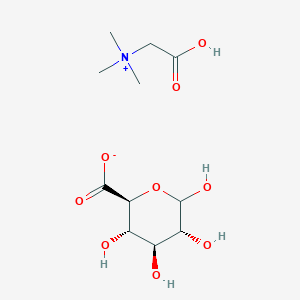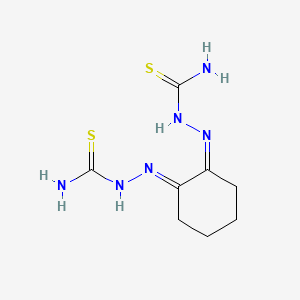
2-((4-Amino-3-ethyl-5-methylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-138-1, also known as Magnesium Sulfate Monohydrate, is a chemical compound with the molecular formula MgSO₄·H₂O. It is a hydrated form of magnesium sulfate and is commonly used in various industrial, agricultural, and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium Sulfate Monohydrate can be synthesized through the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the formation of the monohydrate form:
MgO+H2SO4→MgSO4⋅H2O
Industrial Production Methods
In industrial settings, Magnesium Sulfate Monohydrate is produced by reacting magnesium carbonate (MgCO₃) or magnesium oxide with sulfuric acid. The resulting solution is then evaporated to obtain the monohydrate crystals. The process involves careful control of temperature and concentration to ensure the desired hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium Sulfate Monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: It can lose or gain water molecules, transitioning between different hydrate forms.
Precipitation: It can form precipitates with other compounds, such as calcium sulfate (CaSO₄).
Complex Formation: It can form complexes with organic ligands.
Common Reagents and Conditions
Hydration/Dehydration: Controlled heating or cooling.
Precipitation: Mixing with solutions containing calcium ions.
Complex Formation: Reacting with organic ligands under specific pH conditions.
Major Products Formed
Anhydrous Magnesium Sulfate: Formed by heating to remove water.
Calcium Sulfate: Formed in precipitation reactions with calcium ions.
Applications De Recherche Scientifique
Magnesium Sulfate Monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Utilized in cell culture media and as a supplement in growth media.
Medicine: Employed as an electrolyte replenisher and in the treatment of eclampsia.
Industry: Used in the production of textiles, paper, and as a fertilizer in agriculture.
Mécanisme D'action
Magnesium Sulfate Monohydrate exerts its effects through various mechanisms:
Electrolyte Balance: It helps maintain electrolyte balance in biological systems.
Enzyme Activation: Acts as a cofactor for numerous enzymes involved in metabolic processes.
Osmotic Regulation: Used in medical treatments to regulate osmotic pressure in cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium Chloride (MgCl₂)
- Magnesium Nitrate (Mg(NO₃)₂)
- Magnesium Carbonate (MgCO₃)
Uniqueness
Magnesium Sulfate Monohydrate is unique due to its specific hydrate form, which provides distinct properties such as solubility and stability. Its ability to act as a drying agent and its wide range of applications in various fields make it a versatile compound.
Propriétés
Numéro CAS |
93778-05-3 |
|---|---|
Formule moléculaire |
C23H27N3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C23H27N3/c1-3-19-13-18(10-15(2)23(19)26)14-20-12-17(6-9-22(20)25)11-16-4-7-21(24)8-5-16/h4-10,12-13H,3,11,14,24-26H2,1-2H3 |
Clé InChI |
VLTOJJNAVJHSOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


